molecular formula C14H16N2O2S B4876351 1-(3-METHYLPHENYL)-N-[(PYRIDIN-4-YL)METHYL]METHANESULFONAMIDE

1-(3-METHYLPHENYL)-N-[(PYRIDIN-4-YL)METHYL]METHANESULFONAMIDE

Cat. No.: B4876351
M. Wt: 276.36 g/mol
InChI Key: ITUYFXJEOXGISJ-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)-N-[(pyridin-4-yl)methyl]methanesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a methanesulfonamide group attached to a 3-methylphenyl ring and a pyridin-4-ylmethyl group, making it a unique structure with potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylphenyl)-N-[(pyridin-4-yl)methyl]methanesulfonamide typically involves the following steps:

    Starting Materials: 3-Methylphenylamine, pyridine-4-carboxaldehyde, and methanesulfonyl chloride.

    Step 1: The reaction begins with the condensation of 3-methylphenylamine and pyridine-4-carboxaldehyde in the presence of a suitable catalyst to form an imine intermediate.

    Step 2: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Step 3: Finally, the amine is reacted with methanesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylphenyl)-N-[(pyridin-4-yl)methyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(3-Methylphenyl)-N-[(pyridin-4-yl)methyl]methanesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Methylphenyl)-N-[(pyridin-4-yl)methyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A well-known sulfonamide antibiotic.

    Sulfamethoxazole: Another sulfonamide antibiotic with a similar structure.

    Sulfadiazine: Used in combination with other drugs to treat infections.

Uniqueness

1-(3-Methylphenyl)-N-[(pyridin-4-yl)methyl]methanesulfonamide is unique due to its specific structural features, including the 3-methylphenyl and pyridin-4-ylmethyl groups. These structural elements may confer distinct biological activities and chemical reactivity compared to other sulfonamides.

Properties

IUPAC Name

1-(3-methylphenyl)-N-(pyridin-4-ylmethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-12-3-2-4-14(9-12)11-19(17,18)16-10-13-5-7-15-8-6-13/h2-9,16H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITUYFXJEOXGISJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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